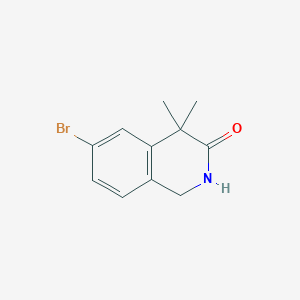

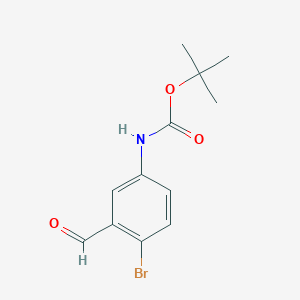

6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, also known as 6-Bromo-DIDI, is an organobromine compound with a wide range of applications in scientific research. It is a versatile compound with a wide range of applications in organic synthesis, drug discovery, and medical research. 6-Bromo-DIDI is a promising compound for drug development due to its unique properties, such as its low toxicity, high solubility, and low cost.

Scientific Research Applications

Synthesis of Biologically Active Compounds

6-Bromo-4-iodoquinoline, closely related to 6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, is identified as a critical intermediate in the synthesis of numerous biologically active molecules, including GSK2126458. This synthesis involves a multi-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, leading to cyclization and substitution reactions that underline the compound's utility in medicinal chemistry and drug discovery (Wang et al., 2015).

Photolabile Protecting Group for Carboxylic Acids

A novel photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ), which shows similarities in structure and reactivity to the discussed compound, demonstrates high efficiency and sensitivity to multiphoton excitation. This makes it especially useful in vivo for caging biological messengers, owing to its superior quantum efficiency and increased solubility compared to other caging groups. Its low fluorescence is also advantageous for biological applications, showcasing the compound's potential in biochemical research and development (Fedoryak & Dore, 2002).

Antifungal Bioactivities

The compound 6-bromo-3-propylquinazolin-4-one, which shares the quinazolinone core with this compound, was synthesized through a method involving phase transfer catalysis. This compound demonstrated good antifungal activity, highlighting the potential therapeutic applications of derivatives of this compound. The synthesis route offers a simple and efficient way to create a variety of 3-alkylquinazolin-4-one derivatives, expanding the scope of research into their biological activities and potential drug development applications (Ouyang et al., 2006).

properties

IUPAC Name |

6-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)9-5-8(12)4-3-7(9)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLVRXCQJZCBNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CNC1=O)C=CC(=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride](/img/structure/B2914984.png)

![8-(2-chloroethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914986.png)

![3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2914993.png)

![7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2914994.png)

![2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2914995.png)

![1-Methyl-3-[(3-methylthiophen-2-yl)methoxy]-1,2-dihydropyrazin-2-one](/img/structure/B2915000.png)

![3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2915002.png)

![3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)